molecular formula C11H24O B3143013 3-Ethylnonan-1-ol CAS No. 51655-55-1

3-Ethylnonan-1-ol

Cat. No.: B3143013
CAS No.: 51655-55-1
M. Wt: 172.31 g/mol
InChI Key: QTJURDURBMIUFX-UHFFFAOYSA-N
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Description

“3-Ethylnonan-1-ol” is an organic chemical compound with the molecular formula C11H24O . It belongs to the category of fatty alcohols and is a colorless liquid that is insoluble in water.


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as X-ray crystallography or 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 172.31 g/mol . It is a colorless liquid that is insoluble in water. More detailed physical and chemical properties could be determined using various analytical techniques .

Scientific Research Applications

1. Inhibition of Lipoxygenase Enzyme

3-Ethylnonan-1-ol, among other compounds, has been identified in the methanolic extract of Periploca aphylla. These compounds have shown potential in inhibiting the enzyme lipoxygenase, which is crucial in the inflammatory response and various diseases. This suggests potential applications in anti-inflammatory therapies (Aziz-ur-Rehman et al., 2004).

2. Plant-Plant Signaling and Defense Mechanisms

Research on leaf alcohol (Z)-3-hexen-1-ol, which is structurally similar to this compound, indicates that such compounds may play a role in plant-plant signaling. These compounds, when emitted by damaged plants, can induce defense responses in neighboring plants, thereby playing a crucial role in ecological interactions and indirect plant defense mechanisms (Ruther & Kleier, 2005).

3. Applications in Polymerization Processes

This compound and related compounds are significant in the field of polymer chemistry. They are involved in the polymerization of ethylene and α-olefins. This application is particularly relevant in the creation of various polymeric materials, indicating its importance in material science and industrial applications (Gromada et al., 2004).

4. Role in Volatile Induced Plant Responses

Similar to this compound, compounds like 1-octen-3-ol play a significant role in inducing defense responses in plants. Studies suggest that such volatile organic compounds can trigger the activation of defense genes in plants, which has implications for agricultural practices and understanding plant-pathogen interactions (Kishimoto et al., 2007).

5. Role in Chemical Synthesis and Catalysis

The involvement of this compound and similar compounds in chemical synthesis, particularly in the formation of branched polyethylenes, highlights their importance in catalysis and synthetic chemistry. They are used in tandem with various catalysts to produce materials with unique properties, which could be significant in creating new materials and chemicals (Quijada et al., 2001).

Future Directions

The future directions for research on “3-Ethylnonan-1-ol” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various industries could be explored .

Mechanism of Action

Mode of Action

For instance, the hydroxyl group of alcohols is normally a poor leaving group, but when treated with strong acid, it is converted into a better leaving group . With tertiary alcohols, water can then leave, resulting in a carbocation . If a strong acid such as H2SO4 or p-TsOH is used, the most likely result is elimination .

Biochemical Pathways

These reactions can lead to the formation of alkenes, which can further participate in various biochemical pathways .

Result of Action

, which can have various effects depending on the context of the biochemical pathways they participate in .

Action Environment

The action, efficacy, and stability of 3-Ethylnonan-1-ol can be influenced by various environmental factors. For instance, the presence of strong acids can trigger elimination reactions . Additionally, the compound’s lipophilic nature suggests that it may be more effective in lipid-rich environments

Properties

IUPAC Name

3-ethylnonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-11(4-2)9-10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJURDURBMIUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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